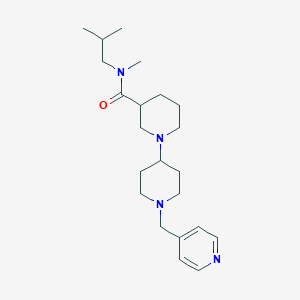
N-isobutyl-N-methyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-N-methyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide (IMBP) is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of various neurological disorders.
作用機序
N-isobutyl-N-methyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide acts as a potent antagonist of the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and cognition. It also acts as an antagonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and anxiety. By blocking these receptors, this compound can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have potent antipsychotic effects in animal models of schizophrenia. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. These effects are thought to be mediated by the modulation of various neurotransmitters and cytokines, which are involved in the pathogenesis of these disorders.
実験室実験の利点と制限
One of the main advantages of N-isobutyl-N-methyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its potent antipsychotic and neuroprotective effects, which make it a promising candidate for the development of drugs for the treatment of various neurological disorders. However, one of the main limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, the long-term safety and efficacy of this compound in humans have not yet been established, which limits its potential applications in clinical settings.
将来の方向性
Despite its limitations, N-isobutyl-N-methyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has significant potential for future research. Some of the future directions for research on this compound include:
1. Development of more efficient synthesis methods to produce this compound in larger quantities.
2. Investigation of the long-term safety and efficacy of this compound in humans.
3. Development of more potent and selective derivatives of this compound for the treatment of specific neurological disorders.
4. Investigation of the potential applications of this compound in the treatment of other disorders, such as depression and anxiety.
5. Investigation of the potential applications of this compound in combination therapy with other drugs for the treatment of neurological disorders.
In conclusion, this compound is a promising compound that has significant potential for the development of drugs for the treatment of various neurological disorders. Further research is needed to fully elucidate its mechanism of action and to establish its long-term safety and efficacy in humans.
合成法
N-isobutyl-N-methyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-pyridinemethanol with isobutylamine to form N-isobutyl-4-pyridinemethanamine. This intermediate is then reacted with N-methylpiperidine-4-carboxylic acid chloride to form N-methyl-N-isobutyl-4-(pyridin-4-ylmethyl)piperidine-3-carboxamide. Finally, this compound is treated with sodium borohydride to form this compound.
科学的研究の応用
N-isobutyl-N-methyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential applications in the development of drugs for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have potent antipsychotic, anti-inflammatory, and neuroprotective effects.
特性
IUPAC Name |
N-methyl-N-(2-methylpropyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O/c1-18(2)15-24(3)22(27)20-5-4-12-26(17-20)21-8-13-25(14-9-21)16-19-6-10-23-11-7-19/h6-7,10-11,18,20-21H,4-5,8-9,12-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJPLGXPBGUTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324113.png)
![1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5324117.png)
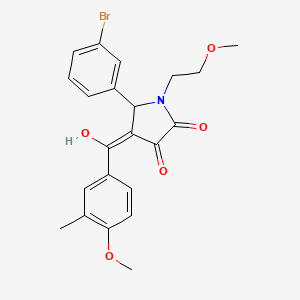
![3-cyclopentyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5324127.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5324154.png)
![(4R)-N-methyl-4-(4-{[methyl(2-naphthoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide](/img/structure/B5324157.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5324159.png)
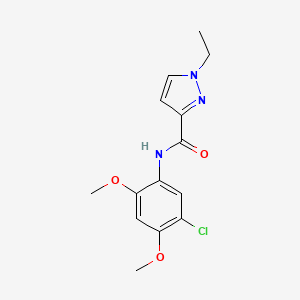
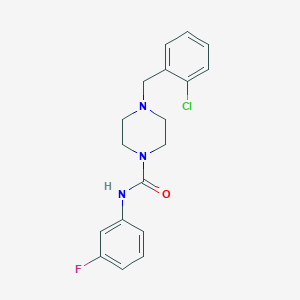
![(2S)-1-(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-3,3-dimethyl-1-oxobutan-2-amine](/img/structure/B5324176.png)
![4-chloro-N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5324183.png)
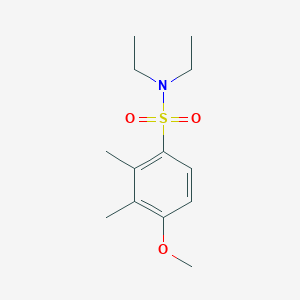
![2-bromo-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B5324194.png)
![6-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5324199.png)